molecular formula C14H17N3O2 B12805721 3-((Butylamino)methylene)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione CAS No. 81225-96-9

3-((Butylamino)methylene)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Cat. No.: B12805721
CAS No.: 81225-96-9
M. Wt: 259.30 g/mol
InChI Key: XJFLBWXJPVBIRE-UHFFFAOYSA-N
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Description

3-((Butylamino)methylene)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their applications in medicine, particularly as sedatives, anxiolytics, and muscle relaxants. This specific compound has unique structural features that make it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Butylamino)methylene)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the reaction of a benzodiazepine precursor with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((Butylamino)methylene)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzodiazepine N-oxide.

    Reduction: Formation of reduced benzodiazepine derivatives.

    Substitution: Formation of substituted benzodiazepine derivatives with different functional groups.

Scientific Research Applications

3-((Butylamino)methylene)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and sleep disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((Butylamino)methylene)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in the compound’s pharmacological activity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.

    Lorazepam: Known for its strong anxiolytic properties.

    Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

3-((Butylamino)methylene)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to its specific butylamino substitution, which may confer different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

81225-96-9

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

3-(butylaminomethylidene)-1,5-dihydro-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C14H17N3O2/c1-2-3-8-15-9-10-13(18)16-11-6-4-5-7-12(11)17-14(10)19/h4-7,9,15H,2-3,8H2,1H3,(H,16,18)(H,17,19)

InChI Key

XJFLBWXJPVBIRE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC=C1C(=O)NC2=CC=CC=C2NC1=O

Origin of Product

United States

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